molecular formula C69H106N28O20S6 B10847564 Ccncsskwcrahsrcc

Ccncsskwcrahsrcc

Cat. No.: B10847564
M. Wt: 1840.2 g/mol
InChI Key: RFBOHZPDDZVGLQ-CPQFHPGLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “CCNCSSKWCRAHSRCC” involves multiple steps, including the formation of peptide bonds and the incorporation of sulfur atoms. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the compound. The use of protecting groups is essential to prevent unwanted side reactions during the synthesis process.

Industrial Production Methods

Industrial production of “this compound” is achieved through large-scale peptide synthesis techniques. These methods often involve automated peptide synthesizers that can handle the complex sequence of amino acids and other components required for the compound. The purification process includes high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

“CCNCSSKWCRAHSRCC” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Like sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Including halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction could yield thiols or amines.

Scientific Research Applications

“CCNCSSKWCRAHSRCC” has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study peptide synthesis and the behavior of sulfur-containing molecules.

    Biology: The compound’s ability to inhibit sodium channels makes it valuable in studying nerve function and signal transmission.

    Medicine: Its inhibitory effects on sodium channels are being explored for potential therapeutic applications in conditions like epilepsy and chronic pain.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “CCNCSSKWCRAHSRCC” involves its interaction with sodium channel protein type 4 subunit alpha . By binding to this target, the compound inhibits the flow of sodium ions, which is crucial for the transmission of nerve impulses. This inhibition can modulate nerve activity, providing potential therapeutic benefits in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to “CCNCSSKWCRAHSRCC” include other peptide-based inhibitors of sodium channels, such as:

    Tetrodotoxin: A potent neurotoxin that also targets sodium channels.

    Saxitoxin: Another sodium channel inhibitor with a different molecular structure.

Uniqueness

What sets “this compound” apart is its specific structure and the presence of multiple sulfur atoms, which contribute to its unique chemical properties and biological activity. Its large molecular weight and complex synthesis process also distinguish it from other sodium channel inhibitors.

Properties

Molecular Formula

C69H106N28O20S6

Molecular Weight

1840.2 g/mol

IUPAC Name

(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42R,47R,56R)-47-amino-30-(4-aminobutyl)-9,21-bis(3-carbamimidamidopropyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecahydroxy-42-(2-hydroxy-2-iminoethyl)-12,33,36-tris(hydroxymethyl)-15-(1H-imidazol-5-ylmethyl)-27-(1H-indol-3-ylmethyl)-18-methyl-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentaconta-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecaene-56-carboximidic acid

InChI

InChI=1S/C69H106N28O20S6/c1-31-53(103)87-41(17-33-20-78-30-82-33)59(109)90-43(21-98)61(111)85-39(12-7-15-80-69(76)77)57(107)95-50-29-123-122-26-47-65(115)89-42(18-51(72)101)60(110)97-49(28-121-119-25-46(52(73)102)93-67(50)117)66(116)92-45(23-100)63(113)91-44(22-99)62(112)84-37(10-4-5-13-70)56(106)88-40(16-32-19-81-36-9-3-2-8-34(32)36)58(108)96-48(27-120-118-24-35(71)54(104)94-47)64(114)86-38(55(105)83-31)11-6-14-79-68(74)75/h2-3,8-9,19-20,30-31,35,37-50,81,98-100H,4-7,10-18,21-29,70-71H2,1H3,(H2,72,101)(H2,73,102)(H,78,82)(H,83,105)(H,84,112)(H,85,111)(H,86,114)(H,87,103)(H,88,106)(H,89,115)(H,90,109)(H,91,113)(H,92,116)(H,93,117)(H,94,104)(H,95,107)(H,96,108)(H,97,110)(H4,74,75,79)(H4,76,77,80)/t31-,35-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1

InChI Key

RFBOHZPDDZVGLQ-CPQFHPGLSA-N

Isomeric SMILES

C[C@H]1C(=N[C@H](C(=N[C@H](C(=N[C@H](C(=N[C@H]2CSSC[C@H]3C(=N[C@@H](C(=N[C@@H](CSSC[C@H](N=C2O)C(=N)O)C(=N[C@H](C(=N[C@H](C(=N[C@H](C(=N[C@H](C(=N[C@@H](CSSC[C@@H](C(=N3)O)N)C(=N[C@H](C(=N1)O)CCCNC(=N)N)O)O)CC4=CNC5=CC=CC=C54)O)CCCCN)O)CO)O)CO)O)O)CC(=N)O)O)O)CCCNC(=N)N)O)CO)O)CC6=CN=CN6)O

Canonical SMILES

CC1C(=NC(C(=NC(C(=NC(C(=NC2CSSCC3C(=NC(C(=NC(CSSCC(N=C2O)C(=N)O)C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(C(=N3)O)N)C(=NC(C(=N1)O)CCCNC(=N)N)O)O)CC4=CNC5=CC=CC=C54)O)CCCCN)O)CO)O)CO)O)O)CC(=N)O)O)O)CCCNC(=N)N)O)CO)O)CC6=CN=CN6)O

Origin of Product

United States

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